molecular formula C9H8FN3S B114278 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea CAS No. 152382-48-4

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Cat. No. B114278
M. Wt: 209.25 g/mol
InChI Key: JMRXSXCJSBGGSU-UHFFFAOYSA-N
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Description

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.

Mechanism Of Action

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea activates AMPK through allosteric activation of the enzyme, leading to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea also inhibits de novo lipogenesis and promotes fatty acid oxidation through the activation of AMPK. In cancer, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea induces cell cycle arrest and apoptosis through the activation of AMPK and inhibition of mTOR signaling. In cardiovascular disorders, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea improves cardiac function and reduces myocardial ischemia-reperfusion injury through the activation of AMPK and inhibition of oxidative stress and inflammation.

Biochemical And Physiological Effects

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea has been shown to have various biochemical and physiological effects in different tissues and cell types. In skeletal muscle and adipose tissue, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea increases glucose uptake and insulin sensitivity through the activation of AMPK and GLUT4 translocation. In liver, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea inhibits de novo lipogenesis and promotes fatty acid oxidation through the activation of AMPK and inhibition of sterol regulatory element-binding protein 1c (SREBP-1c) signaling. In cancer cells, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea induces cell cycle arrest and apoptosis through the activation of AMPK and inhibition of mTOR signaling. In cardiovascular tissues, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea improves cardiac function and reduces myocardial ischemia-reperfusion injury through the activation of AMPK and inhibition of oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is its high specificity and potency for AMPK activation, which allows for the investigation of AMPK signaling in various cellular and physiological contexts. 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea also has a relatively low toxicity and is stable in aqueous solutions, making it suitable for in vitro and in vivo experiments. However, one of the limitations of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is its potential off-target effects, which may affect the interpretation of experimental results. 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is also relatively expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for the research on 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea. One direction is the investigation of the therapeutic potential of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in various diseases, including diabetes, cancer, and cardiovascular disorders, through preclinical and clinical studies. Another direction is the identification of the molecular targets and pathways involved in the effects of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, which may lead to the development of more specific and effective AMPK activators. Furthermore, the development of novel synthetic methods and analogs of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea may improve its potency, selectivity, and pharmacokinetic properties, which may facilitate its translation to clinical use.

Synthesis Methods

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be synthesized through a multistep process involving the reaction between 4-fluorophenyl isothiocyanate and 3-methyl-1-butanamine, followed by the reaction with cyanogen bromide. The final product is obtained through the reaction between the intermediate and ammonium hydroxide. The purity and yield of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. In diabetes, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to increased glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. In cardiovascular disorders, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury.

properties

IUPAC Name

(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXSXCJSBGGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC#N)SC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375687
Record name 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate

CAS RN

152382-48-4
Record name 4-Fluorophenyl N-cyano-N′-methylcarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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